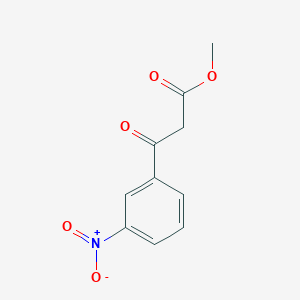

Methyl 3-(3-nitrophenyl)-3-oxopropanoate

Description

Methyl 3-(3-nitrophenyl)-3-oxopropanoate is a β-ketoester derivative featuring a nitro-substituted phenyl ring at the β-position and a methyl ester group. methyl) . The nitro group at the meta position on the phenyl ring confers electron-withdrawing properties, influencing reactivity and applications in organic synthesis, particularly as intermediates in pharmaceuticals or agrochemicals .

Properties

CAS No. |

83256-99-9 |

|---|---|

Molecular Formula |

C10H9NO5 |

Molecular Weight |

223.18 g/mol |

IUPAC Name |

methyl 3-(3-nitrophenyl)-3-oxopropanoate |

InChI |

InChI=1S/C10H9NO5/c1-16-10(13)6-9(12)7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3 |

InChI Key |

DEDHBEWHJGEANM-UHFFFAOYSA-N |

SMILES |

COC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Canonical SMILES |

COC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Other CAS No. |

83256-99-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares methyl 3-(3-nitrophenyl)-3-oxopropanoate with analogs differing in substituents on the phenyl ring or ester group:

Spectral and Physical Properties

- NMR/IR Data: Nitro Derivatives: The nitro group generates distinct $ ^1H $ NMR deshielding (~δ 8.0–8.5 ppm for aromatic protons) and IR stretches at ~1520 cm⁻¹ (asymmetric NO₂) and ~1350 cm⁻¹ (symmetric NO₂) . Chloro Derivatives: Chlorine substituents show $ ^1H $ NMR peaks near δ 7.3–7.5 ppm (aromatic) and IR C-Cl stretches at ~750 cm⁻¹ .

- Physical States: Nitro-substituted compounds are often solids (e.g., Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate is a white solid ), while unsubstituted analogs like Methyl 3-oxo-3-phenylpropanoate are oily liquids .

Preparation Methods

Reaction Mechanism and Conditions

The Claisen condensation proceeds via deprotonation of methyl acetoacetate by a strong base (e.g., sodium hydride or potassium tert-butoxide), generating an enolate intermediate. This enolate attacks the carbonyl carbon of 3-nitrobenzaldehyde, followed by elimination of water to form the β-keto ester. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures (80–100°C) for 6–12 hours.

Key Parameters:

Optimization Insights

- Solvent Selection: Polar aprotic solvents like DMF enhance enolate stability and reaction efficiency.

- Temperature Control: Elevated temperatures accelerate enolate formation but risk side reactions such as over-condensation.

Alternative Method: Oxidation of Propanediol Derivatives

A less conventional approach, adapted from diazo compound syntheses, involves oxidizing a propanediol intermediate. For example, methyl 3-(3-nitrophenyl)-3-hydroxypropanoate can be oxidized to the corresponding ketone using Oxone (potassium peroxymonosulfate).

Procedure Overview:

- Diazo Intermediate Formation: React methyl 3-(3-nitrophenyl)-3-hydroxypropanoate with hydrazoic acid (HN₃) to form a diazo derivative.

- Oxidation: Treat the diazo compound with Oxone in a methanol-water mixture at 0–25°C.

Advantages:

Limitations:

- Multi-step synthesis reduces overall yield (<40%).

Comparative Analysis of Preparation Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.